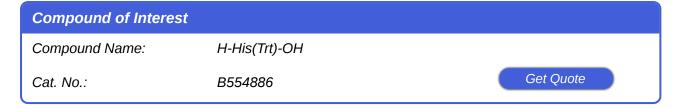


In-Depth Technical Guide to Nim-Trityl-L-histidine: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N(im)-Trityl-L-histidine, a critical reagent in modern peptide synthesis and drug development. The document details its characteristics, experimental protocols for its synthesis and application, and its pivotal role in complex organic syntheses.

Core Physical and Chemical Properties

N(im)-Trityl-L-histidine and its derivatives are widely utilized as protected amino acid building blocks. The bulky trityl group on the imidazole ring of the histidine side chain prevents unwanted side reactions during peptide synthesis, enhances solubility in organic solvents, and allows for controlled, sequential peptide chain elongation.[1] Below is a summary of the key physical and chemical properties of N(im)-Trityl-L-histidine and its commonly used derivatives.

Table 1: Physical and Chemical Properties of N(im)-Trityl-L-histidine and its Derivatives



Property	N(im)-Trityl-L- histidine	Nα-Boc-N(im)- trityl-L- histidine	Nα-Fmoc- N(im)-trityl-L- histidine	N(im)-Trityl-L- histidine methyl ester hydrochloride
Synonyms	L-His(Trt)-OH	Boc-L-His(Trt)- OH	Fmoc-L-His(Trt)- OH	L-His(Trt)- OMe·HCl
Molecular Formula	C25H23N3O2	С30Н31N3O4	С40Н33N3O4	C26H25N3O2·HCI
Molecular Weight	397.48 g/mol	497.60 g/mol [2]	619.7 g/mol [3]	447.96 g/mol [4]
Appearance	White powder	White to off-white powder[2]	White powder	White to off-white powder
Melting Point	~200 °C	~130 °C (dec.)	Not available	131 - 148 °C
Optical Rotation	[a]D 20 = 28 ± 2 $^{\circ}$ (c=1 in AcOH)	[a]D 20 = +12.0 ± 2° (c=1 in MeOH)	[a]D ²⁰ = +86 ± 8° (c=5 in CHCl ₃)	[a]D 20 = 34 ± 2 $^{\circ}$ (c=1 in MeOH)
Purity	≥ 98% (HPLC)	≥ 99.7% (HPLC, Chiral purity)	≥ 99.7% (Chiral HPLC)	≥ 98% (HPLC)
Storage Conditions	0 - 8 °C	2 - 8 °C	0 - 8 °C	0 - 8 °C

Experimental Protocols Synthesis of N(im)-Trityl-L-histidine

The synthesis of N(im)-Trityl-L-histidine is a multi-step process that involves the protection of the imidazole nitrogen of L-histidine. A general method involves the silylation of L-histidine followed by reaction with trityl chloride.

Materials:

- L-Histidine
- Dichlorodimethylsilane



- Methylene chloride (CH₂Cl₂)
- Triethylamine (Et₃N)
- Trityl chloride (Trt-Cl)
- Ethyl acetate (AcOEt)
- Deionized water

Procedure:

- Silylation: In a reactor, L-histidine is suspended in methylene chloride. A solution of dichlorodimethylsilane in methylene chloride is added dropwise with stirring. The mixture is then heated to reflux for several hours to form the silylated histidine derivative.
- Neutralization: The reaction mixture is cooled, and triethylamine is added to neutralize the hydrochloric acid generated during the silylation step. The mixture is then refluxed again for a few hours.
- Tritylation: After cooling the reaction mixture, a solution of trityl chloride in methylene chloride
 is added dropwise. Simultaneously, more triethylamine is added to neutralize the newly
 formed HCI. The reaction is stirred for a couple of hours.
- Deprotection and Isolation: Ethyl acetate is added to the reaction mixture, followed by the slow addition of water to remove the silyl protecting group. This results in the precipitation of the crude N(im)-Trityl-L-histidine.
- Purification: The crude product is collected by filtration. It is then purified by extraction with ethyl acetate to remove impurities like triphenylmethanol. The product is further washed with deionized water and then recrystallized to obtain the final pure product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH

N(im)-Trityl-L-histidine, most commonly in its $N\alpha$ -Fmoc protected form (Fmoc-His(Trt)-OH), is a cornerstone for the synthesis of histidine-containing peptides via Solid-Phase Peptide



Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Fmoc-His(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)
- Fmoc-His(Trt)-OH
- Coupling reagents (e.g., HBTU, HATU, HOBt, DIPEA)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS))

Procedure:

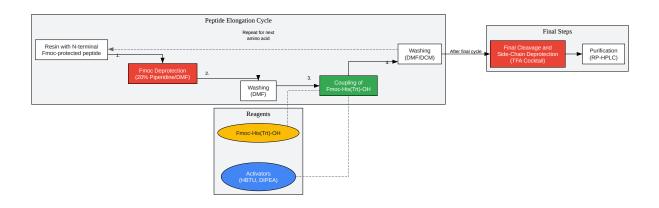
- Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment of a few minutes followed by a longer one of 10-15 minutes.
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
- Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH (typically 4-5 equivalents) is
 pre-activated by dissolving it in DMF with a coupling reagent like HBTU or HATU and an
 activator base such as DIPEA. This activation step is allowed to proceed for a few minutes.
- Coupling: The activated Fmoc-His(Trt)-OH solution is added to the reaction vessel containing
 the deprotected resin. The coupling reaction is allowed to proceed for 45-60 minutes to
 ensure complete peptide bond formation.



- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the trityl group) are removed by treatment with a strong acid cocktail, such as 95% TFA with scavengers like water and TIS.
- Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase highperformance liquid chromatography (RP-HPLC). The identity of the final peptide is confirmed by mass spectrometry.

Mandatory Visualizations





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Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH.

Conclusion

N(im)-Trityl-L-histidine is an indispensable tool in the field of peptide chemistry. Its unique properties facilitate the synthesis of complex histidine-containing peptides with high purity and yield. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this important compound in their research and development endeavors.



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